N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-4-2-3-6(10)8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHCEBEBZOZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221363 | |
| Record name | Acetamide, N-[3-chloro-2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007916-05-2 | |
| Record name | Acetamide, N-[3-chloro-2-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[3-chloro-2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Group Reduction Pathway
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3-Chloro-2-(trifluoromethoxy)nitrobenzene Synthesis :
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Nitro Reduction :
Direct Amination via Buchwald-Hartwig Coupling
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Substrate : 3-Chloro-2-(trifluoromethoxy)bromobenzene.
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Catalyst System : Pd₂(dba)₃, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C.
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Ammonia Source : Benzophenone imine, followed by acidic hydrolysis.
Acetylation of 3-Chloro-2-(trifluoromethoxy)aniline
Standard Acetic Anhydride Method
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Reagents : 3-Chloro-2-(trifluoromethoxy)aniline (1 eq.), acetic anhydride (1.2 eq.), pyridine (1.5 eq.).
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Conditions : Stirred in dichloromethane (DCM) at 25°C for 4 hours.
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Workup : Wash with 5% HCl, followed by saturated NaHCO₃ and brine.
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Purification : Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals.
Microwave-Assisted Acetylation
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Reagents : Same as above, with tetrabutylammonium bromide (TBAB, 0.1 eq.) as phase-transfer catalyst.
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Conditions : Microwave irradiation at 100°C for 15 minutes.
Alternative Synthesis Routes
Bromoacetyl Bromide Intermediate
Enzymatic Acetylation
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Biocatalyst : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
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Conditions : Aniline (1 eq.), vinyl acetate (2 eq.) in tert-butyl methyl ether at 40°C for 24 hours.
Reaction Optimization and Critical Parameters
Trifluoromethoxylation Efficiency
Acetylation Kinetics
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Base Selection : Pyridine neutralizes HCl, preventing amine protonation and ensuring complete acetylation.
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Temperature : Reactions above 30°C promote over-acetylation (diacetamide formation).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Trifluoromethoxylation
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reactivity : It undergoes various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced properties.
Biology
- Antimicrobial Activity : Studies indicate that N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide exhibits notable antimicrobial properties. Its trifluoromethoxy group enhances its interaction with biological targets, making it effective against several bacterial strains .
- Anti-inflammatory Properties : Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.
Medicine
- Drug Development : The compound is being investigated for its potential use in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory treatments. Its mechanism of action involves modulation of specific molecular targets, enhancing its therapeutic efficacy .
- Anticonvulsant Activity : Related studies have shown that derivatives of similar structures may possess anticonvulsant properties, suggesting potential applications in epilepsy treatment .
Industry
- Agrochemicals : this compound is explored for use in the production of agrochemicals due to its chemical stability and efficacy against pests .
Case Studies and Research Findings
Recent studies have focused on various aspects of this compound:
- Antimicrobial Evaluation : Research demonstrated significant inhibitory concentrations against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Activity : Investigations showed that the compound reduced inflammation markers in animal models, suggesting utility in chronic inflammatory conditions.
- Safety Profile : Toxicological assessments revealed a favorable safety profile with minimal adverse effects observed at therapeutic doses .
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The chloro substituent can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS: 656227-27-9) Molecular Formula: C₉H₇ClF₃NO₂ (same as target compound). Key Difference: Chlorine at the 2-position vs. 3-position on the phenyl ring. Implications: Positional isomerism may alter steric interactions with biological targets. For example, the 3-chloro substitution in the target compound could enhance binding to planar active sites compared to the 2-chloro isomer. The trifluoromethoxy group’s position (2-position in both) maintains similar electronic effects .
Chloro-Substituted Acetamides with Hydroxyl Groups
- N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in ) Molecular Formula: C₈H₈ClNO₂. Key Difference: Hydroxyl (-OH) group at the 4-position instead of trifluoromethoxy.
Nitro-Substituted Acetamides
- N-(3-Nitrophenyl)-2,2,2-trichloroacetamide (m-NO₂PhTCA) Molecular Formula: C₈H₅Cl₃N₂O₃. Key Differences: Nitro (-NO₂) group at the 3-position and trichloroacetamide (-CCl₃CONH₂) instead of acetamide. Implications: The nitro group is strongly electron-withdrawing, which may increase reactivity in electrophilic substitution reactions. The trichloroacetamide moiety could enhance metabolic resistance but also toxicity .
Triazine-Based Acetamides
- Compound 52 ():
- Structure : Contains a triazine core with a trifluoromethoxybenzyl-piperidinyl substituent.
- Molecular Formula : C₂₄H₂₂F₃N₅O₂.
- Key Differences : Bulky triazine ring and extended substituents.
- Implications : The triazine core likely targets enzymes or receptors with larger binding pockets, such as sodium channels. The target compound’s simpler structure may favor pharmacokinetic properties like faster clearance .
Thiophene- and Triazole-Modified Acetamides
- N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 562829-68-9) Molecular Formula: C₁₆H₁₅ClN₄OS₂. Key Differences: Thiophene-triazolylsulfanyl substituent and methyl group at the 2-position.
Naphthalene-Modified Acetamides
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Molecular Formula: C₁₈H₁₃ClFNO. Key Differences: Naphthalene ring substituent and fluorine at the 4-position. Fluorine substitution may enhance metabolic resistance .
Biological Activity
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through acylation reactions involving 3-chloroaniline and trifluoromethoxyacetyl chloride. The process typically yields a white crystalline solid with a melting point around 72–73 °C, characterized by techniques such as HPLC and NMR spectroscopy .
Anticonvulsant Activity
One of the primary areas of investigation for this compound is its anticonvulsant properties. In studies utilizing the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models in rodents, this compound exhibited significant anticonvulsant activity. The results indicated that derivatives containing trifluoromethyl groups demonstrated enhanced efficacy compared to their chloro counterparts .
Table 1: Summary of Anticonvulsant Activity
| Compound | Dose (mg/kg) | MES Efficacy | PTZ Efficacy |
|---|---|---|---|
| 3-Chloroanilide | 100 | Inactive | Inactive |
| Trifluoromethyl Anilide | 100 | Active | Active |
The introduction of fluorine or trifluoromethyl groups appears to be crucial for enhancing the anticonvulsant activity, likely due to increased metabolic stability and improved CNS penetration .
Antitubercular Activity
Recent studies have also evaluated the antitubercular potential of compounds structurally related to this compound. For instance, derivatives with similar scaffolds were tested against Mycobacterium tuberculosis strains, showing promising minimum inhibitory concentrations (MICs). The most potent derivatives displayed MIC values as low as 4 µg/mL against both sensitive and resistant strains .
Table 2: Antitubercular Activity of Related Compounds
| Compound | MIC (µg/mL) | Resistance Type |
|---|---|---|
| Compound A | 4 | Rifampicin-resistant |
| Compound B | 32 | Isoniazid-resistant |
This suggests that modifications to the phenyl ring can significantly impact biological activity, highlighting the importance of structure-activity relationships (SARs) in drug design.
Case Studies
In a specific case study involving this compound derivatives, researchers noted that varying substituents on the aromatic ring led to distinct biological profiles. For example, compounds with electron-withdrawing groups like trifluoromethyl were more effective against seizures compared to those with halogen substitutions alone .
Moreover, the SAR analysis indicated that certain structural modifications could lead to a complete loss of activity, underscoring the delicate balance between chemical structure and pharmacological effect.
Q & A
Q. Critical Factors :
- Alkaline vs. Acidic Conditions : Alkaline conditions favor nucleophilic substitution, while acidic conditions stabilize intermediates during reduction .
- Catalyst Selection : Triethylamine or K₂CO₃ enhances reaction rates by deprotonating intermediates .
Advanced: How can condensation reaction yields be optimized for this acetamide?
Answer:
Yield optimization involves:
- Temperature Control : Lower temperatures (e.g., 273 K) minimize side reactions during acyl chloride coupling .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic amines .
- Catalyst Screening : Use of coupling agents like POCl₃ or HATU increases electrophilicity of carbonyl groups .
- Stoichiometric Ratios : A 1.2:1 molar ratio of amine to acyl chloride reduces unreacted starting material .
Validation : Monitor reaction progress via TLC and confirm purity with HPLC or NMR .
Basic: What spectroscopic and crystallographic techniques are prioritized for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy group at δ ~120 ppm for ¹³C) .
- FTIR : Confirms amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- XRD : Resolves crystal packing and intramolecular interactions (e.g., C–H···O bonds) .
Data Interpretation : Compare experimental XRD bond lengths/angles with computational models (e.g., Allen et al. standards) .
Advanced: How to address contradictions in reported synthetic conditions for chloroacetamide derivatives?
Answer:
- Case Study : uses Fe/HCl for nitro reduction, while other methods employ catalytic hydrogenation.
- Resolution : Evaluate reducing agents systematically:
- Statistical Analysis : Design-of-experiment (DoE) models optimize parameters (e.g., pH, temperature) for reproducibility .
Advanced: Which computational methods predict molecular interactions and bioactivity?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COVID-19 protease in ) .
- DFT Calculations : Gaussian 09 predicts electronic properties (e.g., HOMO-LUMO gaps) using SMILES/InChI inputs .
- MD Simulations : GROMACS assesses stability of hydrogen-bonded networks observed in XRD .
Advanced: How to design bioactivity assays for this compound?
Answer:
- In Vitro Assays :
- In Silico Screening : Molecular docking against PDB structures (e.g., 6LU7 for SARS-CoV-2) validates target engagement .
Advanced: What methodologies assess environmental stability and degradation pathways?
Answer:
- Hydrolysis Studies : Expose compound to buffered solutions (pH 3–9) and analyze degradates via LC-MS .
- Photolysis : UV-Vis irradiation identifies photodegradation products (e.g., dechlorinated analogs) .
- SPE Extraction : C-18 columns isolate parent compounds and polar degradates (e.g., oxanilic acids) for quantification .
Advanced: How do intermolecular interactions influence crystal packing?
Answer:
- Hydrogen Bonding : N–H···O bonds (2.8–3.0 Å) stabilize layers in the lattice, as seen in XRD .
- π-π Stacking : Aromatic rings align with dihedral angles of ~60°, reducing steric strain .
- Van der Waals Forces : Trifluoromethoxy groups contribute to hydrophobic packing, confirmed by Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
